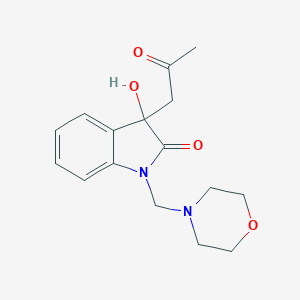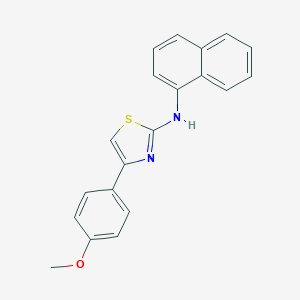
(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine, or 4-MTPN, is an organic compound that has been studied for its potential applications in scientific research. It is a substituted naphthylamine, with a thiazole ring and a methoxyphenyl group. 4-MTPN has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidative Dimerization and Semiconductor Applications
Research by Tamura et al. (2010) explored the oxidative dimerization of 4-methoxynaphthylamines in the presence of semiconductors, revealing potential applications in materials science for the development of novel naphthoquinone derivatives through metal oxide treatment under molecular oxygen (Tamura, Takeya, Takahashi, & Okamoto, 2010).
Transport and Luminescence Properties
Tong et al. (2004) investigated the effects of polar side groups on the transport and luminescence properties of a series of naphthyl phenylamine compounds, including variations with methoxy, fluoro, and chloro substitutions. This research suggests potential applications in organic light-emitting diodes (OLEDs) (Tong, So, Ng, Leung, Yeung, & Lo, 2004).
Synthesis of Benzo[a]phenanthridine Derivatives
Kozlov, Basalaeva, and Skakovskaya (2002) described the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives via the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl- and 5-(p-methoxyphenyl)-1,3-cyclohexanediones. This process indicates the compound's utility in creating structurally complex and potentially bioactive molecules (Kozlov, Basalaeva, & Skakovskaya, 2002).
Antimicrobial and Anti-biofilm Activities
The study by More et al. (2014) on the synthesis and anti-biofilm activity of thiazole Schiff bases presents the compound's potential in combating biofilm-forming pathogens. This research emphasizes the significance of designing molecules that can prevent biofilm formation without inhibiting cell growth (More, Karale, Lawand, Narang, & Patil, 2014).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)19-13-24-20(22-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYQNALYUUQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)
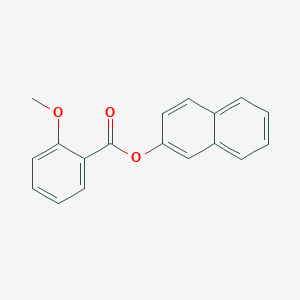
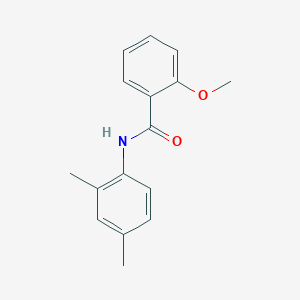

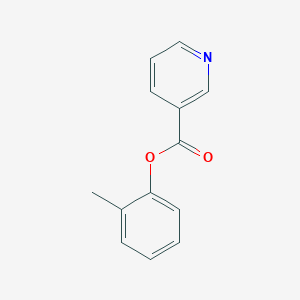
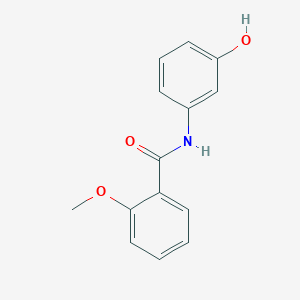
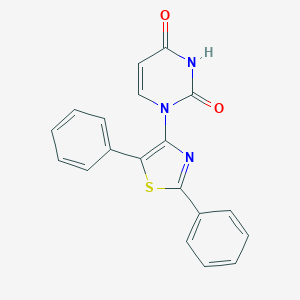
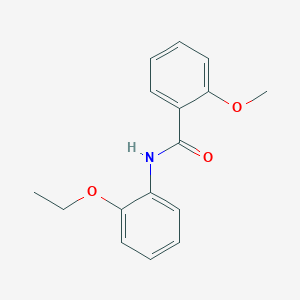
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
